molecular formula C9H5BrF3N B8377956 3-Bromo-2-ethynyl-5-(trifluoromethyl)benzenamine

3-Bromo-2-ethynyl-5-(trifluoromethyl)benzenamine

Cat. No. B8377956
M. Wt: 264.04 g/mol
InChI Key: DSPHJPRAYWVRPX-UHFFFAOYSA-N
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Patent
US08026257B2

Procedure details

Sodium hydroxide (3.17 mL, 31.7 mmol) was added to a solution of 3-bromo-5-(trifluoromethyl)-2-((trimethylsilyl)ethynyl)aniline (10.67 g, 31.7 mmol) in methanol (200 mL) and was stirred for 30 min. The solvent was evaporated. The residue was taken up in brine (30 mL) and extracted with ethyl acetate (3×100 mL). The combined organic layers were dried with magnesium sulfate and evaporated. The residue was purified on silica gel with 10% ethyl acetate/hexanes to give 7.54 g (90%) as a tan solid. 1H-NMR (CDCl3, 400 MHz) δ 7.15 (s, 1H), 6.85 (s, 1H), 4.58 (bs, 2H), 3.77 (s, 1H); LC/MS (HPLC method 4): tR=3.186 min, 263.89(MH)+.
Quantity
3.17 mL
Type
reactant
Reaction Step One
Quantity
10.67 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Br:3][C:4]1[C:5]([C:15]#[C:16][Si](C)(C)C)=[C:6]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[NH2:7]>CO>[Br:3][C:4]1[C:5]([C:15]#[CH:16])=[C:6]([CH:8]=[C:9]([C:11]([F:12])([F:13])[F:14])[CH:10]=1)[NH2:7] |f:0.1|

Inputs

Step One
Name
Quantity
3.17 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10.67 g
Type
reactant
Smiles
BrC=1C(=C(N)C=C(C1)C(F)(F)F)C#C[Si](C)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel with 10% ethyl acetate/hexanes
CUSTOM
Type
CUSTOM
Details
to give 7.54 g (90%) as a tan solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC=1C(=C(N)C=C(C1)C(F)(F)F)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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